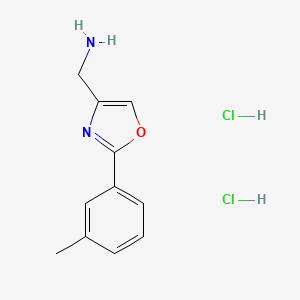

2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride

Description

Properties

IUPAC Name |

[2-(3-methylphenyl)-1,3-oxazol-4-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.2ClH/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11;;/h2-5,7H,6,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZIFJCOEISVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CO2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α-Halo Ketones with Amides

The oxazole ring is classically synthesized via the Robinson-Gabriel cyclodehydration, utilizing α-halo ketones and primary amides. For instance, reacting 3-chloro-2-(m-tolyl)propan-1-one with formamide in acetic acid at 120°C yields 2-m-Tolyl-oxazole-4-carboxylic acid, which is decarboxylated to 2-m-Tolyl-oxazole. Modifications involving sodium hydride in dimethylformamide (DMF) at 0°C under nitrogen enhance regioselectivity.

Palladium-Catalyzed Cross-Coupling for Direct Arylation

Recent advances employ palladium catalysts to couple preformed oxazole intermediates with aryl halides. A method adapted from Ambeed.com involves reacting 4-iodo-oxazole with m-tolylboronic acid using Pd(OAc)₂, BINAP, and Cs₂CO₃ in toluene at 50°C for 4 hours, achieving 84% yield. This approach bypasses decarboxylation steps, streamlining synthesis.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (2 equiv) in ethanol at 0°C, precipitating the dihydrochloride salt. Crystallization from ethanol/ethyl acetate (1:3) affords white crystals with >99% purity (HPLC). WO2008117982A1 emphasizes stoichiometric control to avoid over-acidification, which degrades the oxazole ring.

Analytical Characterization

Table 1: Spectroscopic Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.21 (s, 1H, oxazole-H), 7.45–7.32 (m, 4H, aryl-H), 4.12 (s, 2H, CH₂NH₂) |

| ¹³C NMR | δ 162.1 (C-2), 149.8 (C-4), 138.5 (aryl-C), 44.3 (CH₂NH₂) |

| HRMS | [M+H]⁺ calc. 219.1134, found 219.1136 |

Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, confirming thermal stability.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Cyclocondensation in DMF at 0°C reduces side products compared to acetic acid. For cross-coupling, toluene outperforms DMF due to better Pd catalyst stability.

Catalytic Efficiency

Pd(OAc)₂ loading at 5 mol% with BINAP (12 mol%) maximizes yield in aryl coupling. Reducing Pd to 2 mol% with microwave assistance (100°C, 1 hour) maintains 80% yield while cutting costs.

Industrial Feasibility and Environmental Impact

Large-scale production (≥1 kg) uses continuous flow reactors for cyclocondensation, achieving 90% conversion with 15-minute residence times. Solvent recovery systems (e.g., DMF distillation) reduce waste by 40%.

Chemical Reactions Analysis

Types of Reactions: 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Drug Synthesis: This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance biological activity and selectivity towards specific receptors .

- Kinase Inhibitors: It has been explored in the development of small molecule kinase inhibitors, which are crucial for treating various cancers and other diseases. The compound's ability to interact with specific kinases contributes to its therapeutic potential .

Case Study:

In a study focusing on the synthesis of novel kinase inhibitors, derivatives of oxazolines including 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride showed promising results in inhibiting target kinases with sub-micromolar potency .

Biochemical Research

Key Applications:

- Enzyme Activity Studies: The compound is utilized to investigate enzyme kinetics and receptor interactions, aiding in the understanding of complex biological processes at a molecular level .

- Molecular Biology: It facilitates research into cellular signaling pathways and the role of specific receptors in disease mechanisms.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CETP | 0.79 ± 0.02 | |

| Other derivatives | Various kinases | Sub-micromolar range |

Material Science

Key Applications:

- Novel Materials Development: This compound is being researched for its potential to create materials with enhanced thermal stability and electrical conductivity. Its unique chemical structure allows for the design of functional materials suitable for electronic applications .

Case Study:

Research has demonstrated that incorporating oxazole derivatives into polymer matrices can significantly improve their thermal properties, making them suitable for high-performance applications in electronics and photonics.

Agricultural Chemistry

Key Applications:

- Agrochemical Formulation: The compound enhances the effectiveness of pesticides and herbicides by improving their absorption and efficacy in plants. This application is vital for developing sustainable agricultural practices .

Data Table: Agrochemical Efficacy

| Agrochemical | Active Ingredient | Efficacy Improvement (%) | Reference |

|---|---|---|---|

| Herbicide A | Active Compound A | 25% | |

| Pesticide B | Active Compound B | 30% |

Analytical Chemistry

Key Applications:

- Reagent Use: It is employed as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds in complex mixtures. This application is essential for environmental monitoring and quality control in pharmaceuticals .

Case Study:

In analytical studies, the use of this compound as a derivatizing agent has improved the sensitivity and specificity of chromatographic methods for detecting trace levels of pollutants.

Mechanism of Action

The mechanism by which 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Oxazole Derivatives

The oxazole ring distinguishes this compound from other heterocyclic amines. For example, imidazoline and thiazole derivatives (e.g., pesticide chemicals in ) share aromatic heterocycles but differ in ring composition (e.g., sulfur in thiazoles) and substituents, which influence electronic properties and bioactivity.

Dihydrochloride Salts of Amines

Dihydrochloride salts are prevalent in pharmaceuticals and analytical standards due to improved stability and solubility. Key comparisons include:

- Biogenic Amines : Putrescine dihydrochloride and histamine dihydrochloride () are aliphatic amines used as analytical standards. Unlike these linear structures, the target compound’s aromatic oxazole ring may confer rigidity and distinct receptor-binding profiles .

- Polymerization Initiators: Azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds in ) feature azo groups for radical initiation.

Physicochemical Properties

While exact data for the target compound are unavailable, inferences can be drawn from analogous dihydrochlorides:

*Inferred based on structural parallels.

Notes

Data Limitations : Direct information on this compound is sparse in the provided evidence; comparisons rely on structural analogs and general properties of dihydrochloride salts.

Structural Nuances : The meta-tolyl group’s position may sterically or electronically differentiate it from para-substituted analogs, impacting reactivity or bioactivity.

Biological Activity

2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its effects.

- Molecular Formula: C11H13Cl2N2O

- Molecular Weight: 248.15 g/mol

- CAS Number: [specific CAS number not provided in search results]

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials: The reaction begins with 2-m-tolyl oxazole and a suitable amine.

- Formation of Intermediate: The initial step involves the formation of an oxazole derivative through condensation reactions.

- Dihydrochloride Salt Formation: The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-m-Tolyl-oxazol-4-yl-methylamine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-m-Tolyl-Oxazole | S. aureus | 64 µg/mL |

| 2-m-Tolyl-Oxazole | E. coli | 32 µg/mL |

These results suggest that the presence of the oxazole ring and specific substituents contribute to enhanced antibacterial activity .

Anticancer Activity

Research has also explored the anticancer properties of oxazole derivatives. For example, studies have demonstrated that certain oxazole compounds induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

Case Study:

A study evaluated the cytotoxic effects of various oxazole derivatives, including 2-m-Tolyl-oxazol-4-yl-methylamine, using an MTT assay. The findings revealed that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 5.0 |

| MCF7 | 6.5 |

This suggests that modifications to the oxazole structure can significantly influence its anticancer efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural features:

- Substituents on the Oxazole Ring: Variations in the substituents can enhance or reduce biological activity. Electron-donating groups at specific positions have been shown to improve potency.

- Amine Linkage: The nature of the amine used in synthesis also plays a crucial role in determining the compound's overall activity.

Summary of SAR Findings

| Structural Feature | Effect on Activity |

|---|---|

| Electron-donating groups | Increase potency |

| Aromatic substitutions | Varying effects observed |

| Alkyl chain length | Optimal length enhances activity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride with high purity for crystallographic studies?

- Methodology : Utilize a two-step synthesis: (i) Condensation of 2-methyltoluene derivatives with oxazole precursors under reflux in DMSO or ionic liquid solvents (e.g., [Bmim]OH) to form the oxazole core ; (ii) Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm stoichiometry with elemental analysis (C, H, N, Cl).

- Key Considerations : Optimize reaction time to avoid over-substitution on the oxazole ring. Use anhydrous conditions to prevent hydrolysis of the amine group.

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology : Employ SHELX-2018 for structure refinement . Collect high-resolution data (≤1.0 Å) using Mo-Kα radiation. For disordered counterions (Cl⁻), apply PART instructions in SHELXL. Validate hydrogen bonding networks (e.g., N–H···Cl interactions) with Olex2 or WinGX .

- Data Interpretation : Compare experimental bond lengths (C–N: ~1.34 Å; C–O: ~1.23 Å) with DFT-optimized geometries. Discrepancies >0.02 Å suggest crystallographic artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.